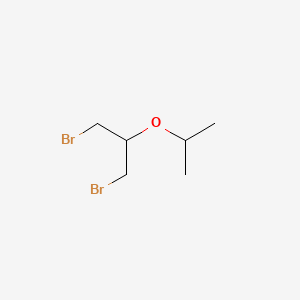

1,3-Dibromo-2-(propan-2-yloxy)propane

Description

1,3-Dibromo-2-(propan-2-yloxy)propane is a halogenated ether with the molecular formula C₆H₁₂Br₂O and a molecular weight of 260.0 g/mol. Its structure consists of a propane backbone with bromine atoms at positions 1 and 3, and a propan-2-yloxy (isopropoxy) group at position 2. This compound is likely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the presence of two bromine leaving groups. Structural characterization of such compounds often employs crystallographic tools like SHELXL or ORTEP-3 .

Properties

CAS No. |

5426-39-1 |

|---|---|

Molecular Formula |

C6H12Br2O |

Molecular Weight |

259.97 g/mol |

IUPAC Name |

1,3-dibromo-2-propan-2-yloxypropane |

InChI |

InChI=1S/C6H12Br2O/c1-5(2)9-6(3-7)4-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

JEAOJJGVGMVMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(propan-2-yloxy)propane can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction environment to prevent side reactions .

Industrial Production Methods

Industrial production of 1,3-Dibromo-2-(propan-2-yloxy)propane involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control and efficiency. The use of advanced reactors and continuous flow systems allows for the production of high-purity compounds at a larger scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Addition Reactions: It can add to unsaturated compounds to form new products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Elimination Conditions: Elimination reactions typically require strong bases such as potassium tert-butoxide.

Addition Conditions: Addition reactions often involve catalysts like palladium or platinum.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination Products: Alkenes are the primary products of elimination reactions.

Addition Products: The addition of 1,3-Dibromo-2-(propan-2-yloxy)propane to unsaturated compounds can form various substituted alkanes.

Scientific Research Applications

1,3-Dibromo-2-(propan-2-yloxy)propane has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as an intermediate in the synthesis of biologically active compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(propan-2-yloxy)propane involves its bifunctional nature, allowing it to interact with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Group Differences

- 1,3-Dibromo-2,2-dimethoxypropane (C₅H₁₀Br₂O₂, MW 261.94 g/mol): Features two methoxy groups at position 2 instead of a single isopropoxy group. The increased oxygen content and smaller substituents enhance polarity compared to the target compound .

- 1,3-Bis(diphenylphosphino)propane (C₂₇H₂₆P₂, MW 428.44 g/mol): Replaces bromines with diphenylphosphine groups, making it a bidentate ligand for transition metals in catalysis .

- 1,2,3-Trichloropropane (C₃H₅Cl₃, MW 185.48 g/mol): Contains three chlorine atoms in adjacent positions, leading to higher toxicity and environmental concerns .

Physical Properties

Key Observations :

- The isopropoxy group in the target compound introduces steric hindrance, reducing solubility in polar solvents compared to the dimethoxy analog.

- Halogen type and position influence boiling points; brominated compounds generally exhibit higher boiling points than chlorinated analogs due to greater molecular mass and polarizability.

Research Findings and Data Gaps

- Synthetic Utility : While 1,3-Dibromo-2-(propan-2-yloxy)propane’s structure suggests utility in cross-coupling reactions, direct studies are sparse. Analogous brominated compounds are often characterized via FT-IR and UV-Vis spectroscopy, as seen in flavone derivative analyses .

- Safety Data : Brominated propanes generally require precautions for dermal and inhalation exposure, though specific toxicological data for the target compound remain unverified.

Biological Activity

1,3-Dibromo-2-(propan-2-yloxy)propane is a brominated organic compound that has garnered attention for its potential biological activities. This article aims to review the current understanding of its biological effects, including genotoxicity, cytotoxicity, and its role as a pharmaceutical impurity.

- Chemical Formula : C5H8Br4

- Molecular Weight : 387.733 g/mol

- IUPAC Name : 1,3-dibromo-2-(propan-2-yloxy)propane

Genotoxicity Studies

Recent studies have highlighted the genotoxic potential of 1,3-dibromo-2-(propan-2-yloxy)propane. A significant investigation focused on its role as a genotoxic impurity in the drug substance Olopatadine Hydrochloride. The method developed for detecting this compound involved gas chromatography, achieving a limit of detection (LOD) of 1.46 µg/mL and a limit of quantification (LOQ) of 4.37 µg/mL .

Table 1: Recovery Rates of 1,3-Dibromo-2-(propan-2-yloxy)propane in Olopatadine Hydrochloride Samples

| Concentration (µg/mL) | Recovery Rate (%) |

|---|---|

| 4.37 | 95.1 |

| 7.05 | 100.0 |

| 14.1 | 111.5 |

Cytotoxicity and Pharmacological Implications

The cytotoxic effects of brominated compounds like 1,3-dibromo-2-(propan-2-yloxy)propane have been documented in various studies. For instance, brominated compounds are known to induce apoptosis in certain cell lines, suggesting potential implications for their use in cancer therapy or as therapeutic agents against other diseases .

Case Studies and Research Findings

- Study on Genotoxic Impurities : A study evaluated the genotoxicity of various impurities in pharmaceuticals, including 1,3-dibromo-2-(propan-2-yloxy)propane. The findings indicated that exposure to this compound could lead to DNA damage in vitro, raising concerns about its presence in drug formulations .

- Pharmacological Evaluation : Another research highlighted the need for rigorous testing of brominated compounds due to their potential pharmacological effects and toxicity profiles. It was found that these compounds can interact with various biological targets, leading to significant biological responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.